molecular formula C7H9N3O3 B2400006 2-Methoxy-4,6-dimethyl-5-nitropyrimidine CAS No. 1173984-09-2

2-Methoxy-4,6-dimethyl-5-nitropyrimidine

Cat. No. B2400006
CAS RN: 1173984-09-2
M. Wt: 183.167
InChI Key: KPLDTEBEKUVBDS-UHFFFAOYSA-N
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Description

“2-Methoxy-4,6-dimethyl-5-nitropyrimidine” is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a six-membered aromatic heterocyclic compound that consists of nitrogen atoms. The compound has a molecular formula of C7H9N3O3 and a molecular weight of 183.165 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring substituted with methoxy, methyl, and nitro groups . The exact structure can be confirmed using spectroscopic techniques such as FT-IR, proton and carbon NMR spectroscopy, liquid chromatography/mass spectrometry, and elemental microanalysis .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3 . Its boiling point is 316.0±34.0 °C at 760 mmHg . The compound’s flash point is 144.9±25.7 °C .

Scientific Research Applications

Synthesis and Biological Activity

2-Methoxy-4,6-dimethyl-5-nitropyrimidine serves as a building block in the synthesis of biologically active compounds. Alkoxy-5-nitrosopyrimidines, including this compound, have been synthesized and used in the generation of polyfunctionalised aminopyrimidines. These compounds are capable of mimicking fused heterobicyclic derivatives which are of biological interest. Moreover, some of these compounds have been evaluated for their antiviral properties, highlighting their potential in medicinal chemistry (Marchal et al., 2010).

Chemical Synthesis and Reactivity

The reactivity of this compound is noteworthy. Studies have shown its involvement in unusual aromatic substitution reactions. For instance, when synthesizing 2-amino-4,6-dichloro-5-nitropyrimidine, an important intermediate for preparing nitropyrimidines, this compound demonstrates unique reactivity patterns, resulting in unexpected products (Lopez et al., 2009).

Inhibition of Nitric Oxide Production

In a study investigating the inhibitory effects on immune-activated nitric oxide production, a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines, prepared from this compound, showed significant inhibitory properties. These compounds were effective irrespective of the substituent at the 5 position, with one derivative demonstrating higher activity than the most potent reference compound (Jansa et al., 2014).

Hydrogen Bonding and Crystal Structure

The molecule has been studied for its hydrogen bonding and crystal structure properties. In one instance, 2-amino-4,6-dimethoxy-5-nitropyrimidine, a derivative, was linked by hydrogen bonds to form sheets built from alternating rings, indicating its potential in the study of molecular structures and interactions (Glidewell et al., 2003).

properties

IUPAC Name

2-methoxy-4,6-dimethyl-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-4-6(10(11)12)5(2)9-7(8-4)13-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLDTEBEKUVBDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4,6-Dimethyl-5-nitropyrimidin-2-ol (18.4 g, 108 mmol) wad added portionwise to a stirred phosphoryl chloride (3.0 mL) at 0° C., and the mixture was stirred at 100° C. for 80 min. The mixture was concentrated in vacuo, and methanol (180 mL) was added to the residue carefully at 0° C. Sodium methoxide (28% solution in methanol, 68.8 g, 357 mmol) was added dropwise to a stirred mixture at 0° C., and the mixture was stirred at 0° C. for 10 min. The mixture was diluted with aqueous saturated ammonium chloride and concentrated in vacuo. The residue was diluted with water and extracted with ethyl acetate. The combined organic layer was washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel eluting with a 5-20% ethyl acetate/n-hexane gradient mixture. The filtrate was concentrated in vacuo to give the title compound as a yellow wax (13.0 g, 71.0 mmol, 66%).
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Sodium methoxide
Quantity
68.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methylzinc chloride (2.0 M solution in tetrahydrofuran, 14.8 mL, 29.6 mmol) was added dropwise to a solution of 4-chloro-2-methoxy-6-methyl-5-nitropyrimidine (4.01 g, 19.7 mmol) and tetrakis(triphenyl phosphine)palladium (2.20 g, 1.90 mmol) in tetrahydrofuran (60 mL) at 0° C., and the mixture was stirred at 50° C. for 50 minutes. The mixture was diluted with water, and extracted with ethyl acetate. The combined organic layer was washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel eluting with a 5-20% ethyl acetate/n-hexane gradient mixture. The filtrate was concentrated in vacuo to give the title compound as a pale yellow solid (3-0.37 g, 18.4 mmol, 93%).
Quantity
14.8 mL
Type
reactant
Reaction Step One
Quantity
4.01 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenyl phosphine)palladium
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
93%

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